The Definitive Technical Guide to Cholestan-3-ol, (3β,5β)-: Structural Elucidation, Biosynthesis, and Analytical Methodologies
The Definitive Technical Guide to Cholestan-3-ol, (3β,5β)-: Structural Elucidation, Biosynthesis, and Analytical Methodologies
Executive Summary
Cholestan-3-ol, (3β,5β)- (CAS: 360-68-9), universally referred to as coprostanol , is a 27-carbon stanol that serves as the primary terminal product of cholesterol biohydrogenation in the mammalian gut[1]. As a highly lipophilic, non-absorbable sterol, it is a critical biomarker for environmental fecal contamination and a molecule of high interest in lipid metabolism research[2]. This whitepaper provides a comprehensive technical breakdown of its exact chemical structure, microbiome-mediated biosynthetic pathways, and the analytical protocols required for its precise quantification.
Structural Elucidation & Stereochemistry
The exact chemical identity of Cholestan-3-ol, (3β,5β)- is defined by its unique stereochemistry, which drastically alters its biological behavior compared to its precursor, cholesterol.
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IUPAC Name: (3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[3].
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Stereochemical Causality: Unlike most naturally occurring saturated sterols (such as cholestanol) which possess a trans A/B ring fusion, coprostanol is characterized by a cis-oriented A/B ring structure (the 5β-configuration)[2]. This cis fusion forces the 3β-hydroxyl group into an equatorial position on the A-ring[2].
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Biological Implication: The equatorial 3β-hydroxyl group and the less rigid sterane nucleus sterically hinder the molecule's esterification by intestinal acyltransferases[2]. Because esterification is a prerequisite for sterol incorporation into chylomicrons, coprostanol exhibits near-zero absorption across the intestinal mucosa, ensuring its quantitative excretion in feces[2].
Physicochemical Properties
The physical properties of coprostanol dictate both its physiological insolubility and the analytical techniques required for its extraction. The quantitative data is summarized below[1][2][3].
| Property | Value | Analytical Significance |
| Molecular Formula | C₂₇H₄₈O | Requires high-resolution MS for exact mass differentiation from isomers. |
| Molecular Weight | 388.67 g/mol | Base peak in GC-MS often reflects the loss of the derivatized hydroxyl group. |
| Melting Point | 101 °C | Solid at room temperature; requires aggressive solvent extraction. |
| Water Solubility | < 1 µg/mL (Insoluble) | Necessitates organic solvents (e.g., hexane, dichloromethane) for extraction. |
| LogP | ~9.4 | Highly lipophilic; strongly retains on C18 or HLB solid-phase extraction columns. |
| Organic Solubility | Soluble in hexane, chloroform, butan-1-ol | Ideal for liquid-liquid extraction (LLE) from aqueous environmental samples. |
Biosynthetic Pathways: Microbiome-Mediated Biohydrogenation
The conversion of cholesterol to coprostanol is exclusively mediated by specific gut microbiota (e.g., Eubacterium coprostanoligenes)[4]. The enzymatic reduction occurs via two distinct, field-validated pathways[2][5]:
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The Direct Pathway: A stereospecific reduction of the Δ5 double bond of cholesterol directly yields coprostanol[2]. This pathway bypasses any ketone intermediates[2].
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The Indirect Pathway: Cholesterol is first oxidized at the 3β-hydroxyl group by cholesterol oxidase to form 4-cholesten-3-one[5]. This intermediate undergoes isomerization and subsequent reduction to coprostanone, which is finally reduced to the 3β-hydroxyl configuration of coprostanol[5].
Microbial biosynthetic pathways converting cholesterol to coprostanol in the gut.
Analytical Methodologies: GC-MS Quantification Protocol
Due to its high boiling point and the hydrogen-bonding potential of its 3β-hydroxyl group, coprostanol cannot be analyzed natively via gas chromatography without severe peak tailing[6]. A self-validating protocol utilizing Solid-Phase Extraction (SPE) and Silylation Derivatization is required to ensure high sensitivity and reproducibility[6][7].
Step-by-Step Methodology: Extraction and Derivatization
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Step 1: Sample Preparation & Lyophilization
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Homogenize the biological or environmental sample.
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Lyophilize (freeze-dry) the matrix to remove all water, as moisture severely quenches the subsequent silylation reaction.
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Spike the sample with an internal standard (e.g., 5α-cholestane) to validate extraction recovery.
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Step 2: Solid-Phase Extraction (SPE)
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Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 10 mL methanol followed by 6 mL ultra-pure water[6].
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Load the reconstituted sample onto the cartridge.
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Elute the sterol fraction using 9 mL of dichloromethane/methanol (9:1, v/v). Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Step 3: Silylation Derivatization (Causality-Driven Step)
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Mechanism: The derivatization reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) replaces the active hydrogen of the 3β-hydroxyl group with a trimethylsilyl (TMS) group[6]. This eliminates hydrogen bonding, drastically lowering the boiling point and increasing thermal stability[7].
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Action: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried extract.
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Incubate in a water bath at 60 °C for 60 minutes[7].
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Step 4: GC-MS Analysis
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Inject 1 µL of the derivatized sample into the GC-MS (e.g., equipped with a DB-5MS capillary column).
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Operate in Electron Impact (EI) mode at 70 eV. Monitor the characteristic TMS-ether fragments for coprostanol (typically m/z 370, 355, and 215) for precise quantification.
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Step-by-step GC-MS analytical workflow for coprostanol extraction and quantification.
Applications in Research and Drug Development
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Environmental Forensics: Because coprostanol is produced almost exclusively in the gut of higher mammals, its presence in waterways is the gold-standard chemical biomarker for anthropogenic sewage and fecal contamination, outperforming traditional coliform bacterial counts which can degrade rapidly[1].
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Cardiovascular & Microbiome Research: High converters of cholesterol to coprostanol in the human population exhibit significantly lower serum cholesterol levels[4]. Identifying the specific microbial ismA genes responsible for this conversion is a major frontier in developing live biotherapeutic products (LBPs) for hypercholesterolemia[4].
References
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PubChem Compound Summary for CID 221122, Coprostanol. National Center for Biotechnology Information (NIH).[Link]
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Microbial Reduction of Cholesterol to Coprostanol: An Old Concept and New Insights. Catalysts (MDPI).[Link]
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Cholesterol metabolism by uncultured human gut bacteria influences host cholesterol level. Biocodex Microbiota Institute.[Link]
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Effect of Gut Microbiota on Blood Cholesterol: A Review on Mechanisms. PMC (NIH).[Link]
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Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater. Molecules (MDPI).[Link]
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Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput. Journal of Proteome Research (ACS).[Link]
Sources
- 1. COPROSTANOL | 360-68-9 [chemicalbook.com]
- 2. Microbial Reduction of Cholesterol to Coprostanol: An Old Concept and New Insights [mdpi.com]
- 3. Coprostanol | C27H48O | CID 221122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cholesterol metabolism by uncultured human gut bacteria influences host cholesterol level | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 5. Effect of Gut Microbiota on Blood Cholesterol: A Review on Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
